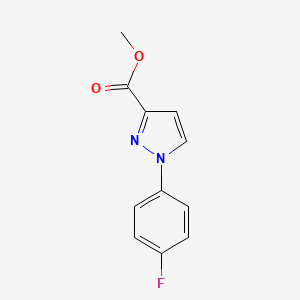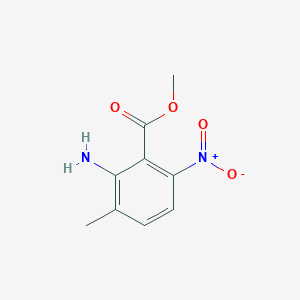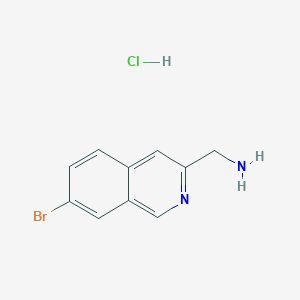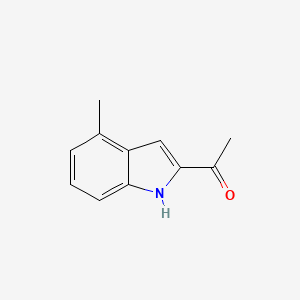
1-(4-methyl-1H-indol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methyl-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1-(4-methyl-1H-indol-2-yl)ethanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method is the Bartoli reaction, which uses a Grignard reagent to form the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indole-based compounds.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the indole ring. Common reagents used in these reactions include methanesulfonic acid, Grignard reagents, and various oxidizing and reducing agents Major products formed from these reactions include tricyclic indoles and azepinoindoles.
Applications De Recherche Scientifique
1-(4-methyl-1H-indol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Studies have shown its potential in inhibiting cancer cell growth and microbial activity.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-methyl-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-methyl-1H-indol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: Another indole derivative with similar biological activities.
4-biphenylyl methyl ketone: A compound with a different structure but similar chemical properties.
1-{4-[(3S)-3-(1-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone: A structurally related compound with potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-(4-methyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-10-9(7)6-11(12-10)8(2)13/h3-6,12H,1-2H3 |
Clé InChI |
GAKJESCRQNGXKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(NC2=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





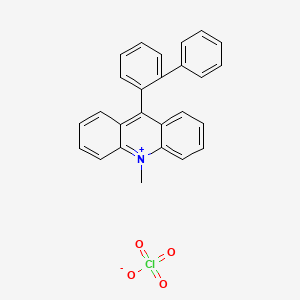
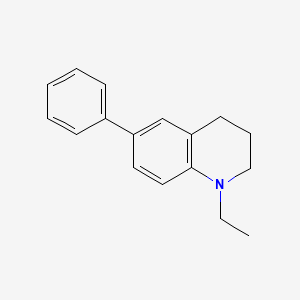
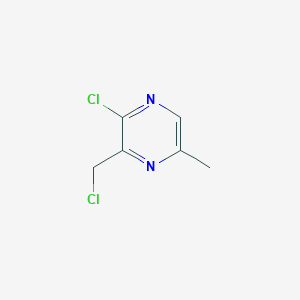
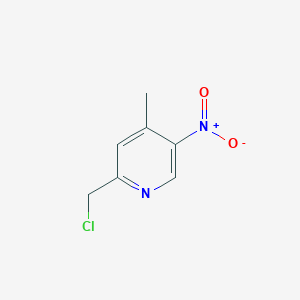
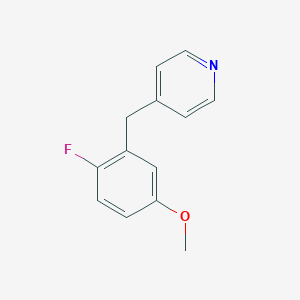
![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
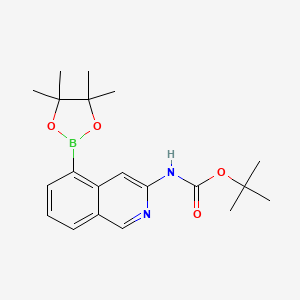
![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)
